molecular formula C12H17NO B1670543 Diethyltoluamide CAS No. 134-62-3

Diethyltoluamide

Cat. No.: B1670543
CAS No.: 134-62-3
M. Wt: 191.27 g/mol
InChI Key: MMOXZBCLCQITDF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Diethyltoluamide, also known as DEET, is an active ingredient in many insect repellent products . Its primary targets are biting pests such as mosquitoes and ticks . DEET is widely used to repel these pests and protect populations from mosquito-borne illnesses like West Nile Virus, the Zika virus, malaria, and tick-borne illnesses like Lyme disease .

Mode of Action

The most longstanding mechanism proposes that deet blocks the olfactory receptors of insects for the volatile 1-octen-3-ol compound, an element in human sweat and breath . This interaction with its targets results in a repelling action that keeps insects from targeting human skin .

Biochemical Pathways

DEET can affect sodium and potassium channels, as well as the octopaminergic pathway . Additionally, DEET can block the Kv2 potassium channel (delayed rectifier type) at micromolar concentrations . These biochemical pathways and their downstream effects contribute to the repelling action of DEET.

Pharmacokinetics

DEET is metabolized in humans by cytochrome P450 enzymes into the primary metabolites N,N-diethyl-m-hydroxymethylbenzamide (BALC) and N-ethyl-m-toluamide (ET) . The CYP2B6 and CYP2C19 enzymes are the principal P450s responsible for the metabolism .

Result of Action

The molecular and cellular effects of DEET’s action primarily involve its interaction with the olfactory and chemoreceptors of insects . By negatively impacting these receptors, DEET provides protection from mosquitoes and other biting insects . This results in a decrease in the number of insect bites, thereby reducing the risk of transmission of insect-borne diseases .

Action Environment

The action, efficacy, and stability of DEET can be influenced by environmental factors. For instance, DEET has high solubility in several organic solvents, including methanol, ethanol, hexane, acetonitrile, toluene, and methylene chloride . This property can affect the formulation and application of DEET in various products. . Environmental regulations can also impact the use of DEET. For example, Health Canada decided to limit DEET concentration to 30% in the country since 2002 due to an increased long-term risk observed with repeated applications .

Biochemical Analysis

Chemical Reactions Analysis

Types of Reactions: Diethyltoluamide primarily undergoes substitution reactions due to the presence of the amide functional group. It can also participate in hydrolysis reactions under acidic or basic conditions .

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

N,N-diethyl-3-methylbenzamide
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InChI

InChI=1S/C12H17NO/c1-4-13(5-2)12(14)11-8-6-7-10(3)9-11/h6-9H,4-5H2,1-3H3
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InChI Key

MMOXZBCLCQITDF-UHFFFAOYSA-N
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Canonical SMILES

CCN(CC)C(=O)C1=CC=CC(=C1)C
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Molecular Formula

C12H17NO
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DSSTOX Substance ID

DTXSID2021995
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Molecular Weight

191.27 g/mol
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Physical Description

N,n-diethyl-m-toluamide appears as clear colorless or faintly yellow slightly viscous liquid. Faint pleasant odor. (NTP, 1992), Clear liquid with a faint odor (technical grade); [EPA]
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Boiling Point

545 °F at 760 mmHg (NTP, 1992), 160 °C at 19 mm Hg
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Flash Point

311 °F (NTP, 1992), 155 °C (open cup), 95 °C (203 °F) - closed cup
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Solubility

19.6 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992), Very soluble in benzene, ethyl ether, ethanol, Miscible with ethanol, ether, isopropanol, chloroform, benzene and carbon disulfide. Practically insoluble in glycerin, Miscible with 2-propanol, cottonseed oil, propylene glycol
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Density

0.996 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.996 g/cu cm at 20 °C
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Vapor Density

6.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

1 mmHg at 232 °F ; 19 mmHg at 320 °F (NTP, 1992), 0.002 [mmHg], 0.002 mm Hg at 25 °C
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Mechanism of Action

The exact mechanism(s) of action by which both (a) insects are repelled by diethyltoluamide (DEET), and (b) humans can be affected deleteriously by exposure to toxic amounts of DEET have not yet been formally elucidated. Research is ongoing regarding the exact mechanism of action by which DEET is capable of repelling insects. However, the most longstanding mechanism proposes that the DEET chemical blocks the olfactory receptors of insects for the volatile 1-octen-3-ol compound that is an element in human sweat and breath. As a consequence, this proposed mechanism suggests that the blockade of insects' senses for this 1-octen-3-ol blinds and prevents the triggering of their biting and/or feeding instinct on humans and other animals that produce that compound. Nevertheless, this theory has not yet been fully elucidated. Furthermore, recent studies have demonstrated that DEET binds to certain molecular targets like the Anopheles gambiae odorant binding protein 1 (AgamOBP1) with high shape complementarity and the antennae-specific odorant receptor CquiOR136 of the southern house mosquito, Culex quinquefasciatus. In southern house mosquitos with reduced CquiOR136 transcript levels, behavioral tests demonstrated that this phenotype showed demonstrably lower responses/repulsion to DEET. Again, however, such findings require continued research and do not formally elucidate the mechanism of action by which DEET can repel insects. And finally, the mechanism of toxicity in which DEET is capable of eliciting effects of neurotoxicity in humans who have been exposed to toxic levels of the agent is also poorly understood. A recent study proposes that DEET is capable of blocking Na+ and K+ channels in the rat animal model. This ion channel blocking activity of DEET in neurons may subsequently contribute to the kind of neuro-sensory adverse effects like numbness experienced after inadvertent application to the lips or mouth of humans., Recent studies suggest that N, N-diethyl-meta-toluamide (DEET) is an acetylcholinesterase inhibitor and that this action may result in neurotoxicity and pose a risk to humans from its use as an insect repellent. We investigated the mode of action of DEET neurotoxicity in order to define the specific neuronal targets related to its acute toxicity in insects and mammals. Although toxic to mosquitoes (LD50 ca. 1.5 ug/mg), DEET was a poor acetylcholinesterase inhibitor (<10% inhibition), even at a concentration of 10 mM. IC50 values for DEET against Drosophila melanogaster, Musca domestica, and human acetylcholinesterases were 6-12 mM. Neurophysiological recordings showed that DEET had excitatory effects on the housefly larval central nervous system (EC50: 120 uM), but was over 300-fold less potent than propoxur, a standard anticholinesterase insecticide. Phentolamine, an octopamine receptor antagonist, completely blocked the central neuroexcitation by DEET and octopamine, but was essentially ineffective against hyperexcitation by propoxur and 4-aminopyridine, a potassium channel blocker. DEET was found to illuminate the firefly light organ, a tissue utilizing octopamine as the principal neurotransmitter. Additionally, DEET was shown to increase internal free calcium via the octopamine receptors of Sf21 cells, an effect blocked by phentolamine. DEET also blocked Na(+) and K(+) channels in patch clamped rat cortical neurons, with IC50 values in the micromolar range. These findings suggest DEET is likely targeting octopaminergic synapses to induce neuroexcitation and toxicity in insects, while acetylcholinesterase in both insects and mammals has low (mM) sensitivity to DEET. The ion channel blocking action of DEET in neurons may contribute to the numbness experienced after inadvertent application to the lips or mouth of humans.
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Color/Form

Nearly colorless to amberlike liquid

CAS No.

134-62-3
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Melting Point

-49 °F (pour point) (NTP, 1992)
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Synthesis routes and methods I

Procedure details

Glass coverslips (Thomas Scientific 6661 F52, 22×22 mm No. 1) were cleaned using an O2 plasma cleaner (Harrick PDC-32G) for 20 minutes at 100 mTorr. The DETA (United Chemical Technologies Inc. T2910KG) films were formed by the reaction of the cleaned glass surface with a 0.1% (v/v) mixture of the organosilane in freshly distilled toluene (Fisher T2904). The DETA coated coverslips were then heated to approximately QQ 100° C., rinsed with toluene, reheated to approximately 100° C., and then oven dried [28]. Surfaces were characterized by contact angle measurements using an optical contact angle goniometer (KSV Instruments, Cam 200) and by X-ray photoelectron spectroscopy (XPS) (Kratos Axis 165). XPS survey scans, as well as high-resolution N1s and C1s scans utilizing monochromatic Al Kα excitation were obtained [28].
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Synthesis routes and methods II

Procedure details

Forestry workers from the Canadian Forestry Service have tested the effects of vanillin-DEET mixtures under field conditions in Northern Ontario. Vanillin was dissolved in ethanol at a concentration of 5 g. vanillin per ml. and this concentrate then added to a commercial repellent containing 47.5% DEET to give a final solution concentration of about 10% vanillin and about 50% DEET. This combined formulation was tested by 25 subjects over extended periods under various conditions (in comparison with the commercial 48% DEET repellent). The comparison was based on both landings and bites. Twenty three out of the 25 subjects reported that the test mixture was a more effective repellent.
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vanillin DEET
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50%

Retrosynthesis Analysis

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